Cas no 307326-13-2 (3-bromo-N-{2-ethyl-3-oxo-2-azatricyclo6.3.1.0^{4,12}dodeca-1(11),4(12),5,7,9-pentaen-9-yl}benzamide)

3-bromo-N-{2-ethyl-3-oxo-2-azatricyclo6.3.1.0^{4,12}dodeca-1(11),4(12),5,7,9-pentaen-9-yl}benzamide structure
307326-13-2 structure
Product Name:3-bromo-N-{2-ethyl-3-oxo-2-azatricyclo6.3.1.0^{4,12}dodeca-1(11),4(12),5,7,9-pentaen-9-yl}benzamide
CAS No:307326-13-2
MF:C20H15BrN2O2
MW:395.249304056168
CID:6420472
PubChem ID:1184749
Update Time:2025-11-01

3-bromo-N-{2-ethyl-3-oxo-2-azatricyclo6.3.1.0^{4,12}dodeca-1(11),4(12),5,7,9-pentaen-9-yl}benzamide Chemical and Physical Properties

Names and Identifiers

    • 3-bromo-N-{2-ethyl-3-oxo-2-azatricyclo6.3.1.0^{4,12}dodeca-1(11),4(12),5,7,9-pentaen-9-yl}benzamide
    • SR-01000426694
    • SR-01000426694-1
    • 3-bromo-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide
    • 3-bromo-N-{2-ethyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4(12),5,7,9-pentaen-9-yl}benzamide
    • AKOS002348010
    • 3-bromo-N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)benzamide
    • ZINC00945352
    • F0015-0907
    • 307326-13-2
    • Oprea1_685455
    • Benzamide, 3-bromo-N-(1-ethyl-1,2-dihydro-2-oxobenz[cd]indol-6-yl)-
    • Inchi: 1S/C20H15BrN2O2/c1-2-23-17-10-9-16(14-7-4-8-15(18(14)17)20(23)25)22-19(24)12-5-3-6-13(21)11-12/h3-11H,2H2,1H3,(H,22,24)
    • InChI Key: GTSFMGSKZBXGMS-UHFFFAOYSA-N
    • SMILES: C(NC1C=CC2=C3C=1C=CC=C3C(=O)N2CC)(=O)C1=CC=CC(Br)=C1

Computed Properties

  • Exact Mass: 394.03169g/mol
  • Monoisotopic Mass: 394.03169g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 540
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 49.4Ų

Experimental Properties

  • Density: 1.549±0.06 g/cm3(Predicted)
  • Boiling Point: 521.0±50.0 °C(Predicted)
  • pka: 13.50±0.20(Predicted)

3-bromo-N-{2-ethyl-3-oxo-2-azatricyclo6.3.1.0^{4,12}dodeca-1(11),4(12),5,7,9-pentaen-9-yl}benzamide Pricemore >>

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3-bromo-N-{2-ethyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4(12),5,7,9-pentaen-9-yl}benzamide
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3-bromo-N-{2-ethyl-3-oxo-2-azatricyclo6.3.1.0^{4,12}dodeca-1(11),4(12),5,7,9-pentaen-9-yl}benzamide Related Literature

Additional information on 3-bromo-N-{2-ethyl-3-oxo-2-azatricyclo6.3.1.0^{4,12}dodeca-1(11),4(12),5,7,9-pentaen-9-yl}benzamide

Recent Advances in the Study of 3-bromo-N-{2-ethyl-3-oxo-2-azatricyclo6.3.1.0^{4,12}dodeca-1(11),4(12),5,7,9-pentaen-9-yl}benzamide (CAS: 307326-13-2)

The compound 3-bromo-N-{2-ethyl-3-oxo-2-azatricyclo6.3.1.0^{4,12}dodeca-1(11),4(12),5,7,9-pentaen-9-yl}benzamide (CAS: 307326-13-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.

Recent studies have highlighted the compound's role as a potent inhibitor of specific enzymatic pathways involved in inflammatory and oncogenic processes. The tricyclic core structure of the molecule, combined with the bromo-substituted benzamide moiety, has been shown to interact selectively with target proteins, making it a promising scaffold for further drug development. Computational modeling and in vitro assays have provided insights into its binding affinity and mechanism of action.

One of the key breakthroughs in the study of this compound is its application in targeting protein-protein interactions (PPIs) that are traditionally considered "undruggable." Researchers have demonstrated that 307326-13-2 can disrupt critical PPIs in cancer cells, leading to apoptosis and reduced tumor growth in preclinical models. These findings have opened new avenues for the development of small-molecule inhibitors targeting similar pathways.

In addition to its anticancer properties, recent investigations have explored the compound's potential in treating neurodegenerative diseases. Preliminary data suggest that 307326-13-2 may modulate neuroinflammatory responses by inhibiting key signaling molecules in microglial cells. This dual functionality—targeting both cancer and neuroinflammation—positions the compound as a versatile candidate for multifactorial diseases.

The synthesis of 3-bromo-N-{2-ethyl-3-oxo-2-azatricyclo6.3.1.0^{4,12}dodeca-1(11),4(12),5,7,9-pentaen-9-yl}benzamide has also seen advancements, with researchers optimizing reaction conditions to improve yield and purity. Green chemistry approaches, such as catalytic methods and solvent-free reactions, are being explored to make the synthesis more sustainable and scalable for industrial applications.

Despite these promising developments, challenges remain in the clinical translation of this compound. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further pharmacokinetic and toxicological studies. Collaborative efforts between academia and industry are essential to overcome these hurdles and advance the compound toward clinical trials.

In conclusion, 3-bromo-N-{2-ethyl-3-oxo-2-azatricyclo6.3.1.0^{4,12}dodeca-1(11),4(12),5,7,9-pentaen-9-yl}benzamide represents a compelling case study in the intersection of chemical biology and drug discovery. Its multifaceted biological activities and innovative structural design underscore its potential as a lead compound for future therapeutics. Continued research and development will be crucial to fully realize its clinical promise.

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